molecular formula C10H17N B194251 Amantadine CAS No. 768-94-5

Amantadine

Cat. No. B194251
CAS RN: 768-94-5
M. Wt: 151.25 g/mol
InChI Key: DKNWSYNQZKUICI-UHFFFAOYSA-N
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Description

Amantadine is an antiviral and antiparkinson drug . It is a member of the class of adamantanes and is used as an antiviral and antiparkinson drug . It has a role as an antiviral drug, an antiparkinson drug, a dopaminergic agent, an analgesic, a NMDA receptor antagonist, and a non-narcotic analgesic .


Synthesis Analysis

A simple and economical process for producing amantadine hydrochloride on a 250 g scale has been developed . The synthesized compounds were comprehensively elucidated using different spectroscopic and analytical techniques: UV-Vis, 1 H and 13 C-NMR, FT-IR, ESI-MS, thermal, and single-crystal XRD analysis .


Molecular Structure Analysis

Amantadine is the organic compound 1-adamantylamine or 1-aminoadamantane, which consists of an adamantane backbone with an amino group substituted at one of the four tertiary carbons .


Chemical Reactions Analysis

Amantadine has been studied in various glycation and oxidation factors, determining the impact of amantadine on protein glycoxidation .


Physical And Chemical Properties Analysis

Amantadine is a primary aliphatic amine and a member of adamantanes . Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol .

Scientific Research Applications

Parkinson's Disease and Impulse Control Disorders

Amantadine has been associated with impulse control disorders in Parkinson's disease (PD). A study showed that amantadine use in PD patients was linked to a higher incidence of impulse control disorders and compulsive gambling, suggesting a need for further research in this area (Weintraub et al., 2010).

Drug Interaction and Delivery

A density functional theory investigation on amantadine's interaction with various doped C60 fullerenes suggests that these fullerenes could detect the presence of amantadine and potentially serve as drug delivery vehicles due to their high adsorption energies with the drug (Parlak & Alver, 2017).

Microglial Inhibition in Neurodegenerative Processes

Amantadine's effect on microglial activation and neuroinflammation was studied, showing its potential to inhibit inflammatory activation of microglia, which may attenuate neuroinflammation in neurodegenerative diseases (Kim et al., 2012).

Traumatic Brain Injury

Research has explored the effect of amantadine on cognitive function and recovery in patients with traumatic brain injury, indicating its potential in promoting functional recovery during treatment (Giacino et al., 2012).

Cognitive Improvement and Cerebral Metabolism

A study on chronic traumatic brain injury (TBI) revealed that amantadine improved executive function and increased activity in the pre-frontal cortex, suggesting its usefulness in treating cognitive deficits post-TBI (Kraus et al., 2005).

Apiculture and Honey Analysis

Amantadine's use in apiculture to protect honeybees against sacbrood virus has led to the development of methods for analyzing its residue in honey, highlighting its relevance in food safety and veterinary medicine (Zhang et al., 2011).

Potential Antidepressant Effects

Amantadine's potential as an antidepressant was reviewed, showing effects in animal models and small clinical trials. Its neurochemical profile suggests a possible role in treating depression (Raupp-Barcaro et al., 2018).

Modulation of Motor Cortex Excitability

The impact of amantadine on motor cortex excitability was studied, revealing its influence on intracortical facilitation and inhibition, suggesting its role in modulating human motor cortex excitability (Reis et al., 2006).

Neuroprotection and Cognitive Outcome in TBI

Amantadine's effects on cognitive outcome and neuronal survival after TBI in rats indicated improved cognitive performance and increased neuronal survival, supporting its potential as a treatment for human TBI (Wang et al., 2014).

Mitochondrial Function in HCV Infection

A study on hepatitis C virus infection demonstrated amantadine's role in preventing and rescuing mitochondrial dysfunction, suggesting its broader therapeutic utilization beyond antiviral and antiparkinsonian applications (Quarato et al., 2014).

Safety And Hazards

Amantadine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Amantadine is now used mostly for Parkinson’s disease . The early use of amantadine should be considered in newly diagnosed patients with Parkinson’s disease, for whom efficacy might be similar to that of monoamine oxidase inhibitors . Once a patient develops motor fluctuations, amantadine should be considered as an initial therapy for off time .

properties

IUPAC Name

adamantan-1-amine
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InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
Source PubChem
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InChI Key

DKNWSYNQZKUICI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

665-66-7 (hydrochloride)
Record name Amantadine [INN:BAN]
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DSSTOX Substance ID

DTXSID8022117
Record name Amantadine
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Molecular Weight

151.25 g/mol
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Physical Description

Solid
Record name Amantadine
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Solubility

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L
Record name Amantadine
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Mechanism of Action

The mechanism of its antiparkinsonic effect is not fully understood, but it appears to be releasing dopamine from the nerve endings of the brain cells, together with stimulation of norepinephrine response. It also has NMDA receptor antagonistic effects. The antiviral mechanism seems to be unrelated. The drug interferes with a viral protein, M2 (an ion channel), which is needed for the viral particle to become "uncoated" once it is taken inside the cell by endocytosis., Amantadine, like rimantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as a ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, amantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus replicative cycle, amantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Amantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by amantadine. In addition, amantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity)., The mechanism of action of amantadine in the treatment of Parkinson's disease and drug-induced extrapyramidal reactions is not known. Data from earlier animal studies suggest that symmetrel may have direct and indirect effects on dopamine neurons. More recent studies have demonstrated that amantadine is a weak, non-competitive NMDA receptor antagonist (Ki = 10 uM). Although amantadine has not been shown to possess direct anticholinergic activity in animal studies, clinically, it exhibits anticholinergic-like side effects such as dry mouth, urinary retention, and constipation., The mechanism by which amantadine exerts its antiviral activity is not clearly understood. It appears to mainly prevent the release of infectious viral nucleic acid into the host cell by interfering with the function of the transmembrane domain of the viral M2 protein. In certain cases, amantadine is also known to prevent virus assembly during virus replication. It does not appear to interfere with the immunogenicity of inactivated influenza A virus vaccine., In isolated ventricular muscle preparations (frog, rabbit, cat, dog, and calf) amantadine increased the action potential duration, decreased the amplitude and max diastolic potential, and induced phase 4 depolarization. These changes may be due to the effect of amantadine on potassium ion conductance.
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Product Name

Amantadine

Color/Form

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION

CAS RN

768-94-5
Record name Amantadine
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Melting Point

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C
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Synthesis routes and methods I

Procedure details

An aqueous solution of 1-adamantylamine hydrochloride (Alfa-Aesar, 99%) was treated with potassium hydroxide and extracted with toluene, dried over Na2SO4, filtered and stripped down by rotary evaporation to give 30.3 g 1-adamantylamine (200 mmol). The procedure for compound 1, above, was followed except the reaction was heated at 45° C. overnight yielding 26.23 g white solids (62.8 mmol, 63% yield). When performing the activated carbon treatment 2:1 water/absolute ethanol was used to dissolve the residue.
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Synthesis routes and methods II

Procedure details

In a manner similar to the preparation of the compound of formula DC in Example 13, the compound of formula SA was prepared except that the compound of formula EC was used in place of the compound of formula DB and memantine hydrochloride (i.e., the hydrochloride of 1-amine-3,5-dimethyl-adamantane, Sigma-Aldrich) was used in place of 1-adamantylamine (yield 5%).
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[Compound]
Name
1-amine-3,5-dimethyl-adamantane
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Yield
5%

Synthesis routes and methods III

Procedure details

Cleavage of 1-adamantanamine p-toluenesulfonamide. 1-Adamantanamine p-toluenesulfonamide (4 g, 0.13 mmol), n-propylamine (50 mL), and ethylenediamine (6.3 g, 0.11 mol) were placed in a 3 neck round bottomed flask equipped with a mechanical stirrer, condenser and thermometer. Lithium wire (0.64 g, 0.091 gram-atom) was added in two portions. Addition of one half of the lithium gave a dark color and the temperature rose to 42°. After an hour the temperature began to fall and the remainder of the lithium was added. The blue color dissipated over 45 min and the reaction mixture was poured onto ice and the resulting mixture was exacted with ether (3×50 mL). The ether was washed with brine and distilled at atmospheric pressure. The residue was sublimed at 90° (12 mm) to give 1.79 (91%) of 1-adamantanamine.
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1-adamantanamine p-toluenesulfonamide
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1-Adamantanamine p-toluenesulfonamide
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4 g
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50 mL
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6.3 g
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0.64 g
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50 mL
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Yield
91%

Synthesis routes and methods IV

Procedure details

The reaction of the 1-adamantylammonium hydrochloride with aqueous base takes place preferably in the presence of an organic solvent which is water-immiscible and in which the 1-adamantylamine formed dissolves. A water-immiscible organic solvent in the context of the present invention is a solvent which under standard conditions (20° C., 1013 mbar) dissolves to an extent of not more than 10 g in 100 g of water, and in which under standard conditions not more than 10 g of water dissolve in 100 g of solvent. Suitable organic solvents are aromatic hydrocarbons, such as benzene, toluene, ethylbenzene or xylene; halogenated solvents, such as dichloromethane, chloroform, carbon tetrachloride, dichloroethane or chlorobenzene; aliphatic solvents, such as pentane, hexane, heptane, octane, ligroin, petroleum ether, cyclohexane or decalin; and mixtures thereof. Toluene or xylene is preferred. The reaction then takes place as an extractive reaction, the amine liberated undergoing essentially complete transfer to the organic phase. The 1-adamantylamine can be isolated by removing the organic solvent by customary methods, such as evaporation. The evaporation of the solvent may take place in apparatus customary for the purpose. Solvent evaporation takes place preferably under reduced pressure and/or at elevated temperature. For the further reaction it is preferred to use the 1-adamantylamine as a solution in the organic solvent.
Name
1-adamantylammonium hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amantadine
Reactant of Route 2
Amantadine
Reactant of Route 3
Amantadine
Reactant of Route 4
Amantadine
Reactant of Route 5
Amantadine
Reactant of Route 6
Amantadine

Citations

For This Compound
82,100
Citations
NJ Crosby, K Deane, CE Clarke… - Cochrane Database …, 1996 - cochranelibrary.com
… in the placebo group to then receive amantadine. This could have led to bias. One … amantadine and placebo groups. Although the authors did report on the side‐effects from amantadine …
Number of citations: 171 www.cochranelibrary.com
FY Aoki, DS Sitar - Clinical pharmacokinetics, 1988 - Springer
Amantadine is a drug with diverse uses ranging from prevention of influenza A illness to the treatment of patients with Parkinson’s disease. It is available only in oral formulations from …
Number of citations: 245 link.springer.com
NJ Crosby, K Deane, CE Clarke… - Cochrane Database …, 1996 - cochranelibrary.com
… the safety and effectiveness of amantadine for people with … It is thought that amantadine may be added to levodopa to … trials about the effects of amantadine for people with dyskinesia in …
Number of citations: 200 www.cochranelibrary.com
RS Schwab, AC England, DC Poskanzer, RR Young - Jama, 1969 - jamanetwork.com
Sixty-six percent of a group of 163 patients with Parkinson's disease exhibited subjective or objective improvement of their akinesia, rigidity, and tremor while receiving amantadine …
Number of citations: 820 jamanetwork.com
T Nakagawa, H Wada, K Sekizawa, H Arai, H Sasaki - The Lancet, 1999 - thelancet.com
… treatment compared with those on amantadine was 5·92 (95% CI 2·52–13·90, p=0·0001). … about 20% if amantadine is used in patients with previous strokes. Amantadine may, therefore, …
Number of citations: 166 www.thelancet.com
AJ Hay, AJ Wolstenholme, JJ Skehel… - The EMBO journal, 1985 - embopress.org
Amantadine (1‐aminoadamantane hydrochloride) is effective in the prophylaxis and treatment of influenza A infections. In tissue culture this selective, strain‐specific antiviral activity …
Number of citations: 037 www.embopress.org
TJ Huber, DE Dietrich, HM Emrich - Pharmacopsychiatry, 1999 - thieme-connect.com
… Since its introduction in 1963, amantadine has been used … , amantadine has also been shown to reduce the signs, symptoms, and duration of illness in patients receiving amantadine …
Number of citations: 139 www.thieme-connect.com
VG Vernier, JB Harmon, JM Stump, TE Lynes… - Toxicology and Applied …, 1969 - Elsevier
… Amantadine HCl was adequately tolerated on long term (6 … Amantadine HCl caused several pharmacologic effects at … Amantadine HCl caused these effects at doses much higher …
Number of citations: 239 www.sciencedirect.com
T Jefferson, V Demicheli… - Cochrane Database …, 1996 - cochranelibrary.com
… safety of amantadine and … amantadine arm) had their urine tested for amantadine as an indication of compliance. Eight subjects out of the nine (89%) had detectable urine amantadine …
Number of citations: 150 www.cochranelibrary.com
E Wolf, K Seppi, R Katzenschlager… - Movement …, 2010 - Wiley Online Library
… effect of amantadine in 32 PD patients, who after having been on stable amantadine therapy for LID over at least one year- were switched in a double blind manner to amantadine or …

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